molecular formula C17H21N3O4S B11287453 ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate

ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B11287453
M. Wt: 363.4 g/mol
InChI Key: GSLNIBPATMZBHA-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as chloroform and methanol, and the purification of the product is achieved through column chromatography using silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . The compound’s anti-inflammatory effects may be due to its inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate is unique due to its specific combination of a pyrazole ring, a sulfonyl group, and a piperidine ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C17H21N3O4S/c1-2-24-17(21)14-8-12-19(13-9-14)25(22,23)16-6-4-15(5-7-16)20-11-3-10-18-20/h3-7,10-11,14H,2,8-9,12-13H2,1H3

InChI Key

GSLNIBPATMZBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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